molecular formula C18H22ClNO4 B13442870 Oxycodone-O-methyl-d3 Hydrochloride

Oxycodone-O-methyl-d3 Hydrochloride

Cat. No.: B13442870
M. Wt: 354.8 g/mol
InChI Key: MUZQPDBAOYKNLO-FBOZZFOFSA-N
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Description

Oxycodone-O-methyl-d3 Hydrochloride is a deuterium-labeled derivative of oxycodone, an opioid analgesic used for the treatment of moderate to severe pain. The compound is chemically known as (5α)-4,5-epoxy-14-hydroxy-3-methoxy-d3-17-methylmorphinan-6-one hydrochloride. It is often used in scientific research due to its stable isotope labeling, which allows for precise analytical measurements.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Oxycodone-O-methyl-d3 Hydrochloride typically involves the incorporation of deuterium atoms into the oxycodone molecule. This can be achieved through various synthetic routes, including:

    Deuterium Exchange Reactions: This method involves the replacement of hydrogen atoms with deuterium in the presence of a deuterating agent.

    Deuterated Reagents: Using deuterated reagents in the synthesis of oxycodone can result in the incorporation of deuterium atoms at specific positions.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

    Catalytic Hydrogenation: Using deuterium gas in the presence of a catalyst to achieve selective deuteration.

    Purification: The final product is purified using techniques such as crystallization, chromatography, and recrystallization to obtain a high-purity compound.

Chemical Reactions Analysis

Types of Reactions

Oxycodone-O-methyl-d3 Hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form oxymorphone, a potent opioid analgesic.

    Reduction: Reduction reactions can convert oxycodone to its reduced forms, such as noroxycodone.

    Substitution: The methoxy group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products Formed

    Oxymorphone: Formed through oxidation.

    Noroxycodone: Formed through reduction.

    Substituted Derivatives: Formed through substitution reactions.

Scientific Research Applications

Oxycodone-O-methyl-d3 Hydrochloride is widely used in scientific research due to its stable isotope labeling. Its applications include:

    Analytical Chemistry: Used as an internal standard in mass spectrometry for the quantification of oxycodone levels in biological samples.

    Pharmacokinetics: Helps in studying the metabolism and distribution of oxycodone in the body.

    Forensic Toxicology: Used in the detection and quantification of oxycodone in forensic samples.

    Clinical Research: Assists in the development of new opioid formulations and understanding their pharmacological effects.

Mechanism of Action

Oxycodone-O-methyl-d3 Hydrochloride exerts its effects by binding to mu-opioid receptors in the central nervous system. This binding inhibits the ascending pain pathways, altering the perception and response to pain. The compound also affects the brain stem respiratory centers, leading to respiratory depression at higher doses. The molecular targets include opioid receptors, and the pathways involved are primarily related to pain modulation and neurotransmission.

Comparison with Similar Compounds

Similar Compounds

    Oxycodone: The non-deuterated form of the compound.

    Oxymorphone: A potent opioid analgesic derived from oxycodone.

    Noroxycodone: A metabolite of oxycodone with reduced analgesic potency.

Uniqueness

Oxycodone-O-methyl-d3 Hydrochloride is unique due to its stable isotope labeling, which provides enhanced accuracy in analytical measurements. This makes it particularly valuable in research settings where precise quantification is essential.

Properties

Molecular Formula

C18H22ClNO4

Molecular Weight

354.8 g/mol

IUPAC Name

(4R,4aS,7aR,12bS)-4a-hydroxy-3-methyl-9-(trideuteriomethoxy)-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one;hydrochloride

InChI

InChI=1S/C18H21NO4.ClH/c1-19-8-7-17-14-10-3-4-12(22-2)15(14)23-16(17)11(20)5-6-18(17,21)13(19)9-10;/h3-4,13,16,21H,5-9H2,1-2H3;1H/t13-,16+,17+,18-;/m1./s1/i2D3;

InChI Key

MUZQPDBAOYKNLO-FBOZZFOFSA-N

Isomeric SMILES

[2H]C([2H])([2H])OC1=C2C3=C(C[C@@H]4[C@]5([C@]3(CCN4C)[C@@H](O2)C(=O)CC5)O)C=C1.Cl

Canonical SMILES

CN1CCC23C4C(=O)CCC2(C1CC5=C3C(=C(C=C5)OC)O4)O.Cl

Origin of Product

United States

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